Hydrogen Bond Donor Count: 1,3,6,7-Tetramethyl vs. 3,6,7-Trimethyl Derivative
The complete N1-methylation of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone eliminates the sole hydrogen bond donor (HBD) present in its direct synthetic precursor, 3,6,7-trimethyl-2(1H)-quinoxalinone. The target compound has an HBD count of 0, compared to 1 for the trimethyl analog. This structural modification is key for improving passive membrane permeability and altering target binding kinetics in medicinal chemistry [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 3,6,7-Trimethyl-2(1H)-quinoxalinone: 1 HBD |
| Quantified Difference | Reduction of 1 HBD (complete elimination) |
| Conditions | Structural analysis based on molecular formula and comparison to published SAR trends for quinoxalinone permeability [1]. |
Why This Matters
This difference directly impacts a compound's ability to cross biological membranes, making the target compound a superior scaffold choice for designing orally bioavailable or CNS-penetrant candidates where HBD count is a critical parameter.
- [1] Lawrence, D. S., Copper, J. E., & Smith, C. D. (2001). Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists. Journal of Medicinal Chemistry, 44(4), 594-601. View Source
